

Application of N-Pentadecanoyl-psychosine in Lipidomics: A Detailed Guide for Researchers

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Compound of Interest

Compound Name: *N-Pentadecanoyl-psychosine*

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Introduction

In the rapidly advancing field of lipidomics, the precise and accurate quantification of bioactive lipids is paramount to understanding their roles in health and disease. **N-Pentadecanoyl-psychosine**, a synthetic odd-chain sphingolipid, serves as a critical tool for researchers studying lipid metabolism and related disorders. Its unique structural properties make it an ideal internal standard for mass spectrometry-based quantification of endogenous psychosine (galactosylsphingosine), a key biomarker for Krabbe disease. This document provides detailed application notes and experimental protocols for the utilization of **N-Pentadecanoyl-psychosine** in lipidomics research.

Psychosine is a cytotoxic lysosphingolipid that accumulates in globoid cell leukodystrophy (Krabbe disease), a devastating neurodegenerative disorder caused by a deficiency of the lysosomal enzyme galactosylceramidase (GALC).[1][2][3] The accumulation of psychosine is believed to be a primary driver of the pathology seen in Krabbe disease, leading to widespread demyelination and neurological damage.[1][2] Therefore, the accurate measurement of psychosine levels in various biological matrices is crucial for the diagnosis, monitoring, and development of therapies for this disease.[4][5][6]

N-Pentadecanoyl-psychosine, with its 15-carbon acyl chain, is not naturally abundant in mammalian systems, which predominantly synthesize even-chain fatty acids.[7][8] This characteristic makes it an excellent internal standard, as it behaves biochemically and ionizes

similarly to endogenous even-chain psychosine species during mass spectrometry analysis, while being distinguishable by its unique mass-to-charge ratio.^{[7][8][9]}

Principle Application: Internal Standard for Psychosine Quantification

The primary application of **N-Pentadecanoyl-psychosine** is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the absolute quantification of psychosine.^{[9][10]} By adding a known amount of **N-Pentadecanoyl-psychosine** to a biological sample at the beginning of the sample preparation process, variations in sample extraction, recovery, and instrument response can be normalized, leading to highly accurate and reproducible measurements of the endogenous psychosine concentration.

Key Advantages of N-Pentadecanoyl-psychosine as an Internal Standard:

- **Chemical Similarity:** Shares the same core structure as endogenous psychosine, ensuring similar extraction efficiency and ionization response.
- **Mass Distinguishability:** The odd-chain length results in a distinct mass that is easily resolved from endogenous even-chain psychosine species by the mass spectrometer.
- **Low Endogenous Abundance:** Its near-absence in biological samples prevents interference with the measurement of the target analyte.

Experimental Protocols

The following protocols are generalized for the quantification of psychosine in biological samples using **N-Pentadecanoyl-psychosine** as an internal standard. Optimization may be required for specific sample types and instrumentation.

Protocol 1: Quantification of Psychosine in Dried Blood Spots (DBS)

This protocol is particularly relevant for newborn screening for Krabbe disease.^{[4][5][11]}

Materials:

- Dried blood spot punches (3 mm)
- **N-Pentadecanoyl-psychosine** internal standard solution (10 ng/mL in methanol)
- Methanol
- Water
- Formic acid
- LC-MS/MS system

Procedure:

- Place a 3 mm DBS punch into a well of a 96-well plate.
- Add 100 μ L of the **N-Pentadecanoyl-psychosine** internal standard solution to each well.
- Seal the plate and incubate at 45°C for 30 minutes with gentle shaking to extract the lipids.
- After incubation, centrifuge the plate at 3000 x g for 10 minutes.
- Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
- Inject an appropriate volume (e.g., 10 μ L) onto the LC-MS/MS system.

Protocol 2: Quantification of Psychosine in Plasma or Serum

Materials:

- Plasma or serum sample
- **N-Pentadecanoyl-psychosine** internal standard solution (10 ng/mL in methanol)
- Methanol

- Chloroform
- Water
- LC-MS/MS system

Procedure:

- To 50 µL of plasma or serum in a glass tube, add 200 µL of the **N-Pentadecanoyl-psychoisine** internal standard solution.
- Vortex briefly to mix.
- Add 1 mL of a chloroform:methanol (2:1, v/v) solution and vortex for 2 minutes.
- Add 200 µL of water and vortex for 1 minute.
- Centrifuge at 2000 x g for 10 minutes to separate the phases.
- Carefully collect the lower organic phase into a new glass tube.
- Dry the organic phase under a gentle stream of nitrogen at 37°C.
- Reconstitute the dried lipid extract in 100 µL of the LC-MS mobile phase.
- Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 3: Quantification of Psychoisine in Brain Tissue

Materials:

- Brain tissue sample (e.g., 20 mg)
- **N-Pentadecanoyl-psychoisine** internal standard solution (50 ng/mL in methanol)
- Methanol
- Chloroform

- Water
- Ceramic beads for homogenization
- Homogenizer
- LC-MS/MS system

Procedure:

- Weigh approximately 20 mg of frozen brain tissue and place it in a 2 mL tube with ceramic beads.
- Add 200 µL of the **N-Pentadecanoyl-psychosine** internal standard solution.
- Add 800 µL of a chloroform:methanol (2:1, v/v) solution.
- Homogenize the tissue using a mechanical homogenizer until fully dispersed.
- Add 200 µL of water and vortex for 1 minute.
- Centrifuge at 10,000 x g for 15 minutes at 4°C.
- Collect the lower organic phase into a new tube.
- Dry the extract under nitrogen and reconstitute in 100 µL of mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters

The following are example parameters that can be adapted for specific instruments.

- Liquid Chromatography (LC):
 - Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
 - Mobile Phase A: Water with 0.1% formic acid
 - Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid

- Gradient: A suitable gradient from high aqueous to high organic to elute the lipids.
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Scan Type: Multiple Reaction Monitoring (MRM)
 - MRM Transitions:
 - Psychosine (endogenous): Precursor ion (m/z) -> Product ion (m/z). The exact mass will depend on the specific even-chain fatty acid, but a common one is C18-psychosine.
 - **N-Pentadecanoyl-psychosine** (internal standard): Precursor ion (m/z) -> Product ion (m/z). The precursor will be the [M+H]⁺ ion of **N-Pentadecanoyl-psychosine**. The product ion is typically a fragment corresponding to the sphingoid base.

Data Presentation

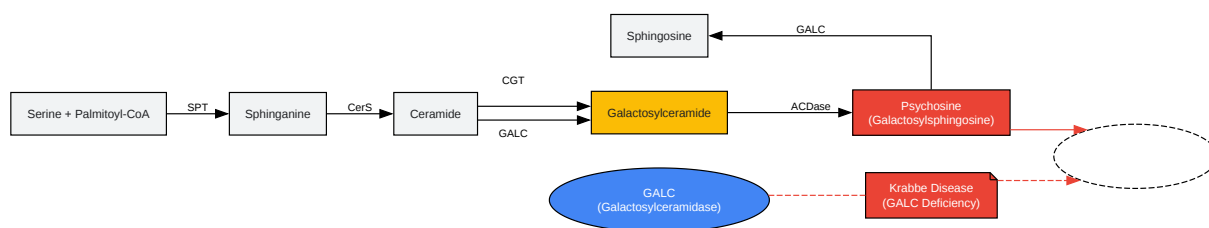
Quantitative data should be presented in a clear and structured format. Below is an example table summarizing hypothetical psychosine concentrations in different sample types as determined using **N-Pentadecanoyl-psychosine** as an internal standard.

Sample Type	Condition	Psychosine Concentration (ng/mL or ng/g)	Standard Deviation	n
Dried Blood Spot	Control	< 1.0	-	50
Dried Blood Spot	Krabbe Disease	25.4	8.2	10
Plasma	Control	0.5	0.2	20
Plasma	Krabbe Disease	15.8	5.1	8
Brain Tissue (White Matter)	Control	2.1	0.8	5
Brain Tissue (White Matter)	Krabbe Disease Model (Mouse)	150.2	45.7	5

Visualizations

Sphingolipid Metabolism and the Role of Psychosine

The following diagram illustrates the key steps in sphingolipid metabolism leading to the formation and degradation of psychosine, and its accumulation in Krabbe disease.

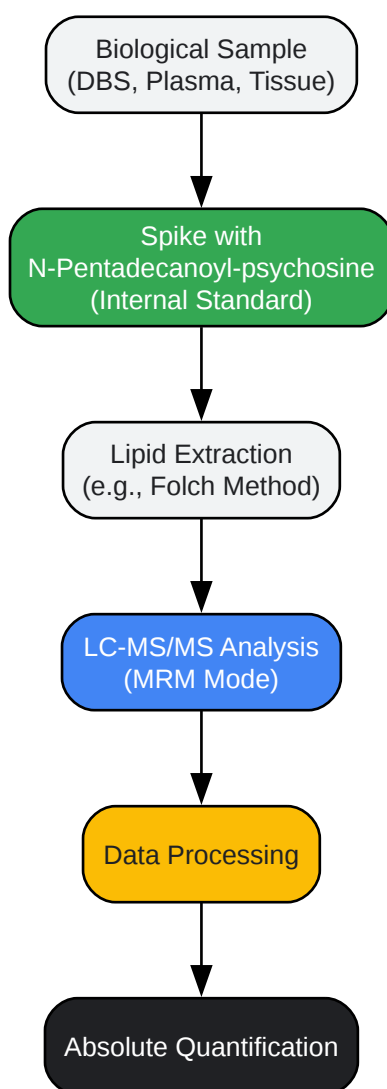


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Caption: Simplified pathway of sphingolipid metabolism highlighting the accumulation of psychosine in Krabbe disease due to GALC deficiency.

Experimental Workflow for Psychosine Quantification

This diagram outlines the general workflow for quantifying psychosine in biological samples using **N-Pentadecanoyl-psychosine** as an internal standard.



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Caption: General experimental workflow for the quantification of psychosine using an internal standard.

Conclusion

N-Pentadecanoyl-psychosine is an invaluable tool for researchers in the field of lipidomics, particularly for those investigating Krabbe disease and other disorders of sphingolipid metabolism. Its use as an internal standard enables the highly accurate and precise quantification of endogenous psychosine, a critical biomarker. The protocols and information provided herein offer a comprehensive guide for the successful application of **N-Pentadecanoyl-psychosine** in a research setting, facilitating a deeper understanding of the role of psychosine in health and disease and aiding in the development of novel therapeutic strategies.

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References

- 1. Synthesis and Properties of a Photoactivatable Analogue of Psychosine (β -Galactosylsphingosine) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Psychosine, the cytotoxic sphingolipid that accumulates in globoid cell leukodystrophy, alters membrane architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Krabbe disease: a galactosylsphingosine (psychosine) lipidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. WO2003048784A2 - Internal standards for sphingolipids for use in mass spectrometry - Google Patents [patents.google.com]
- 9. The synthesis of internal standards for the quantitative determination of sphingolipids by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measurement of psychosine in dried blood spots--a possible improvement to newborn screening programs for Krabbe disease - PubMed [pubmed.ncbi.nlm.nih.gov]
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